

Methyl 3-fluoro-2-hydroxybenzoate: A Technical Review

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Compound of Interest

Compound Name: Methyl 3-fluoro-2-hydroxybenzoate

Cat. No.: B1296805

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Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto a benzoate scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on **Methyl 3-fluoro-2-hydroxybenzoate**, focusing on its synthesis, properties, and potential biological significance. Due to the limited direct research on this specific molecule, data from closely related analogs are included to provide a broader context and suggest potential avenues for future investigation.

Chemical and Physical Properties

Methyl 3-fluoro-2-hydroxybenzoate, with the chemical formula $C_8H_7FO_3$, is a derivative of salicylic acid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	70163-98-3	[2]
Molecular Formula	C ₈ H ₇ FO ₃	[1]
Molecular Weight	170.14 g/mol	[1]
Purity	>98%	[2]
Physical State	Solid	-
IUPAC Name	methyl 3-fluoro-2-hydroxybenzoate	[1]

Synthesis

A detailed experimental protocol for the synthesis of **Methyl 3-fluoro-2-hydroxybenzoate** is not readily available in the published literature. However, a common method for the synthesis of similar methyl esters of fluorinated hydroxybenzoic acids is through the esterification of the corresponding carboxylic acid. A representative protocol for the synthesis of the related compound, Methyl 4-fluoro-3-hydroxybenzoate, involves the reaction of 4-fluoro-3-hydroxybenzoic acid with methanol in the presence of thionyl chloride.[\[3\]](#)

A plausible synthetic route for **Methyl 3-fluoro-2-hydroxybenzoate** would therefore be the esterification of 3-fluoro-2-hydroxybenzoic acid.

Experimental Protocol: Proposed Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

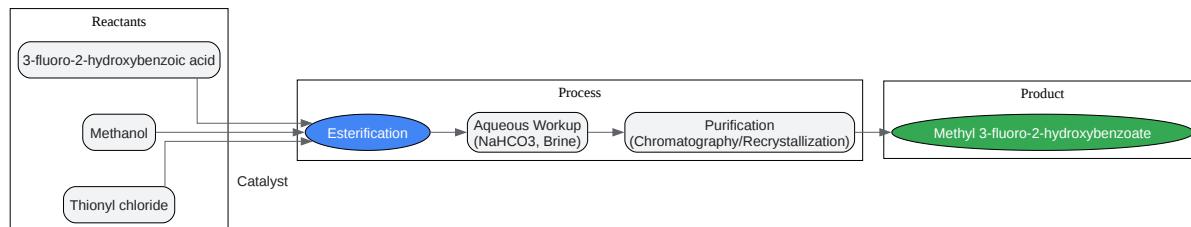
Materials:

- 3-fluoro-2-hydroxybenzoic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask, and cool the solution to 0°C in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled solution while stirring.
- After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) for 1-2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 3-fluoro-2-hydroxybenzoate**.



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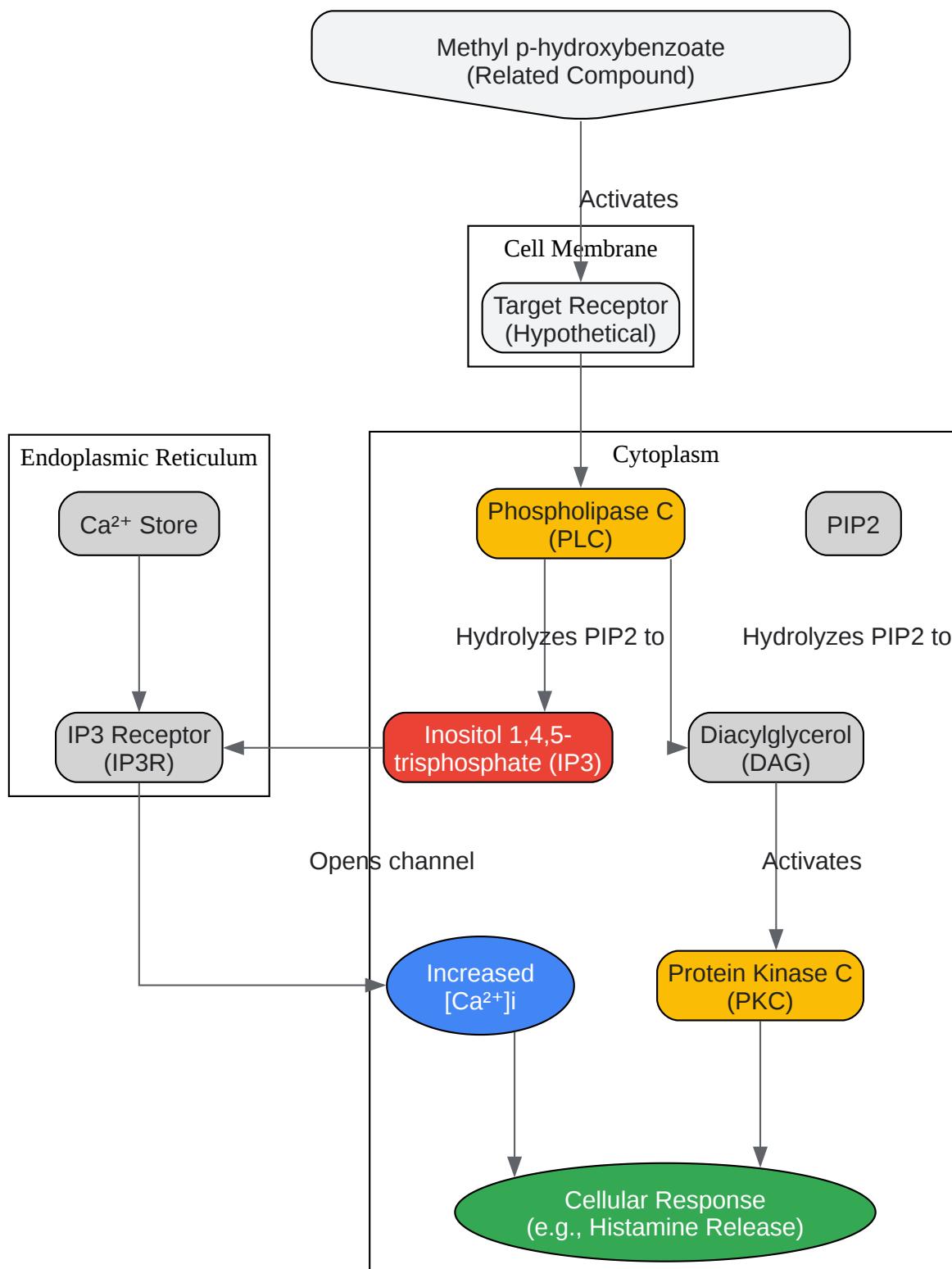
Proposed synthesis workflow for **Methyl 3-fluoro-2-hydroxybenzoate**.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of **Methyl 3-fluoro-2-hydroxybenzoate** are not currently available in the scientific literature. However, the structurally related compound, methyl p-hydroxybenzoate (methyl paraben), has been shown to affect intracellular calcium ion concentrations ($[Ca^{2+}]_i$) and histamine release in rat peritoneal mast cells.[4][5]

The proposed mechanism involves the activation of Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP_3). IP_3 then binds to its receptor (IP_3R) on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm.[4][5] This increase in intracellular Ca^{2+} , in concert with protein kinase C (PKC) activation, can lead to cellular responses such as degranulation and histamine release in mast cells.[4][5]

While this pathway has not been demonstrated for **Methyl 3-fluoro-2-hydroxybenzoate**, it represents a plausible mechanism of action that warrants investigation, given the structural similarities between the compounds. The presence of the fluorine atom may, however, significantly modulate this activity.

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Hypothesized signaling pathway based on the action of the related compound, methyl p-hydroxybenzoate.[4][5]

Safety and Handling

Methyl 3-fluoro-2-hydroxybenzoate is classified as harmful and an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Conclusion

Methyl 3-fluoro-2-hydroxybenzoate is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is currently lacking, the known activities of structurally similar compounds suggest that it may interact with cellular signaling pathways, particularly those involving calcium mobilization. Future research should focus on elucidating the specific biological targets of **Methyl 3-fluoro-2-hydroxybenzoate** and exploring the impact of its fluorine substitution on its activity and metabolic stability. The synthetic and analytical protocols outlined in this guide provide a foundation for such future studies.

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